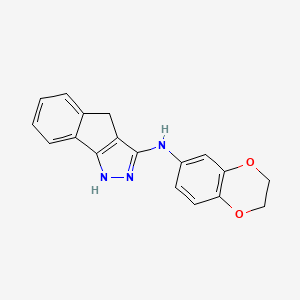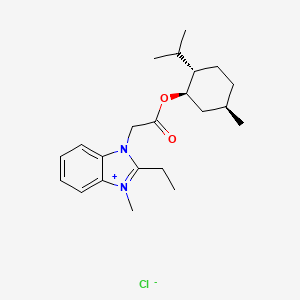
GN44028
Übersicht
Beschreibung
This compound has an inhibitory concentration (IC50) of 14 nanomolar and is primarily used in cancer research due to its ability to inhibit hypoxia-induced transcriptional activity of HIF-1α without affecting the expression of HIF-1α messenger RNA, protein accumulation, or heterodimerization with HIF-1β .
Biochemische Analyse
Biochemical Properties
GN44028 plays a crucial role in biochemical reactions, particularly those involving HIF-1α . It inhibits hypoxia-induced HIF-1α transcriptional activity without suppressing HIF-1α mRNA expression, HIF-1α protein accumulation, or HIF-1α/HIF-1β heterodimerization . This suggests that this compound interacts with these biomolecules in a way that modulates their activity without altering their expression or formation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, including HCT116 colorectal, HepG2 hepatic, PC3 prostate, and HeLa cervical cancer cells . It effectively induces growth arrest in these cells, although with reduced efficiency in PC3 cells . It also reduces the levels of VEGF, a key player in angiogenesis, in HeLa cells when used at concentrations of 0.1 and 1 µM .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of HIF-1α transcriptional activity . It does this without suppressing HIF-1α mRNA expression, HIF-1α protein accumulation, or HIF-1α/HIF-1β heterodimerization . This suggests that this compound exerts its effects at the molecular level by modulating the activity of HIF-1α, rather than altering its expression or formation .
Temporal Effects in Laboratory Settings
It has been shown to induce cytotoxicity in various cancer cells, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound (5 mg/kg twice per week) has been shown to decrease tumor volume and the number of lung metastases, and increase survival percentage in a CT26 murine colon cancer model .
Metabolic Pathways
Given its role as a HIF-1α inhibitor, it is likely that it interacts with enzymes or cofactors involved in hypoxia-related metabolic pathways .
Subcellular Localization
Given its role as a HIF-1α inhibitor, it is likely that it is localized to areas of the cell where HIF-1α is active .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GN 44028 involves the formation of the indenopyrazole core structure. The key steps include:
Cyclization Reaction: The formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and diketones.
Aromatic Substitution: Introduction of the benzodioxin moiety through aromatic substitution reactions.
Purification: The final compound is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98%
Industrial Production Methods: Industrial production of GN 44028 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large batch reactors with precise control over temperature and reaction time.
Solvent Extraction: Using solvents like dimethyl sulfoxide (DMSO) for extraction and purification.
Quality Control: Ensuring the final product meets the required purity standards through rigorous quality control measures.
Types of Reactions:
Inhibition of Transcriptional Activity: GN 44028 inhibits the transcriptional activity of HIF-1α under hypoxic conditions.
Anti-Proliferative Activity: It exhibits anti-proliferative activities against various cancer cell lines, including HCT116, HepG2, and HeLa cells
Common Reagents and Conditions:
Reagents: Hydrazine derivatives, diketones, benzodioxin derivatives.
Major Products:
Inhibition of Vascular Endothelial Growth Factor (VEGF): GN 44028 reduces the levels of VEGF in cancer cells, contributing to its anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
GN 44028 wird in der wissenschaftlichen Forschung, insbesondere in den folgenden Bereichen, umfassend eingesetzt:
Krebsforschung: Es wird verwendet, um die Hemmung von HIF-1α und seine Auswirkungen auf das Tumorwachstum und die Metastasierung zu untersuchen.
Arzneimittelentwicklung: Es dient als Leitverbindung zur Entwicklung neuer Antikrebsmedikamente, die auf HIF-1α abzielen.
5. Wirkmechanismus
GN 44028 entfaltet seine Wirkung, indem es die transkriptionelle Aktivität von HIF-1α hemmt. Die Verbindung bindet an HIF-1α und verhindert seine Interaktion mit Hypoxie-Response-Elementen (HREs) in der DNA, wodurch die Transkription von Hypoxie-induzierbaren Genen blockiert wird. Diese Hemmung führt zu reduzierten VEGF-Spiegeln und anderen Proteinen, die an der Angiogenese und dem Tumorwachstum beteiligt sind .
Ähnliche Verbindungen:
GN 44029: Ein weiterer HIF-1α-Inhibitor mit einer ähnlichen Struktur, aber unterschiedlichen Substituenten am Pyrazolring.
Einzigartigkeit von GN 44028:
Wirkmechanismus
GN 44028 exerts its effects by inhibiting the transcriptional activity of HIF-1α. The compound binds to HIF-1α and prevents its interaction with hypoxia response elements (HREs) in the DNA, thereby blocking the transcription of hypoxia-inducible genes. This inhibition leads to reduced levels of VEGF and other proteins involved in angiogenesis and tumor growth .
Vergleich Mit ähnlichen Verbindungen
GN 44029: Another HIF-1α inhibitor with a similar structure but different substituents on the pyrazole ring.
GN 44030: A compound with a similar mechanism of action but higher IC50 value, indicating lower potency.
Uniqueness of GN 44028:
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-4-13-11(3-1)9-14-17(13)20-21-18(14)19-12-5-6-15-16(10-12)23-8-7-22-15/h1-6,10H,7-9H2,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZKSZVSWAAUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NNC4=C3CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GN 44028 impact endothelin-1 production in adipocytes under hypoxic conditions?
A1: The research demonstrates that GN 44028 effectively attenuates the hypoxia-induced increase in endothelin-1 (ET-1) mRNA expression in 3T3-L1 adipocytes. [] This effect is attributed to GN 44028's ability to inhibit Hypoxia-inducible factor 1-alpha (Hif1α), a key transcription factor activated under low oxygen conditions. The study observed a dose-dependent decrease in both ET-1 and Hif1α mRNA levels upon treatment with GN 44028, indicating its targeted action on this pathway. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)



![6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B607596.png)
![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)



![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)

![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)


